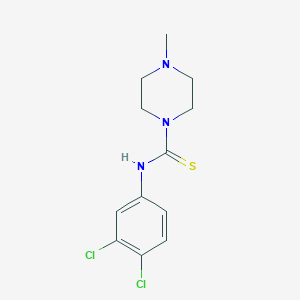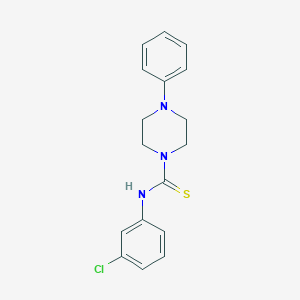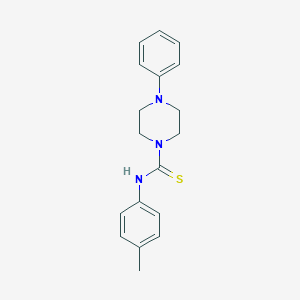![molecular formula C19H16INO3 B452659 5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B452659.png)
5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction, where an iodophenol derivative reacts with a suitable leaving group.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The iodophenoxy group can be reduced to a phenol or other derivatives.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group could facilitate binding to specific sites, while the furan ring may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
5-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-2-furamide: Similar structure but with a bromine atom instead of iodine.
5-[(4-chlorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide: Similar structure but with a chlorine atom instead of iodine.
5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C19H16INO3 |
|---|---|
分子量 |
433.2g/mol |
IUPAC 名称 |
5-[(4-iodophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16INO3/c1-13-3-2-4-15(11-13)21-19(22)18-10-9-17(24-18)12-23-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,22) |
InChI 键 |
HTDVPDXIYGRBFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452577.png)
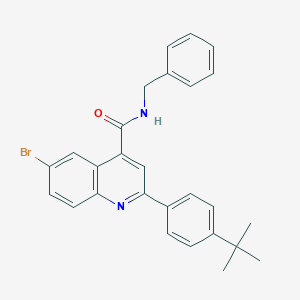
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452579.png)
![2-[4-(2-methylpropyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide](/img/structure/B452580.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B452582.png)
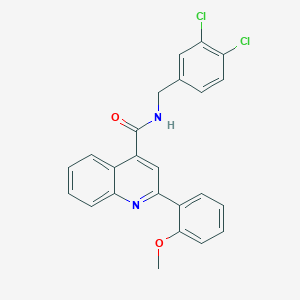
![N-(3,4-dichlorophenyl)-2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452586.png)
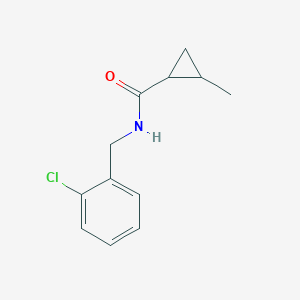

![Ethyl 2-[(1-adamantylacetyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B452592.png)
